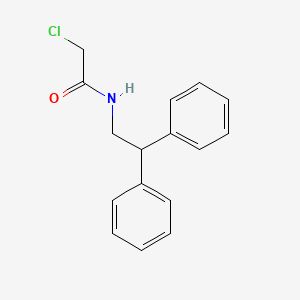

2-chloro-N-(2,2-diphenylethyl)acetamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(2,2-diphenylethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO/c17-11-16(19)18-12-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15H,11-12H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVBXCNDFSWKPKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CNC(=O)CCl)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Chemical Transformations

Primary Synthetic Pathways for 2-chloro-N-(2,2-diphenylethyl)acetamide

The most direct and widely employed method for the synthesis of this compound is through the chloroacetylation of 2,2-diphenylethylamine (B1585070). This reaction involves the formation of an amide bond between the primary amine and a chloroacetylating agent.

Chloroacetylation Approaches Utilizing 2,2-Diphenylethylamine

The primary approach for the synthesis of this compound involves the reaction of 2,2-diphenylethylamine with chloroacetyl chloride. This nucleophilic acyl substitution reaction is a common and efficient method for the formation of α-chloroacetamides. researchgate.net The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of chloroacetyl chloride, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a chloride ion and a proton results in the formation of the desired amide product.

The general reaction is as follows:

(C₆H₅)₂CHCH₂NH₂ + ClCOCH₂Cl → (C₆H₅)₂CHCH₂NHCOCH₂Cl + HCl

Due to the generation of hydrochloric acid as a byproduct, a base is typically added to the reaction mixture to neutralize the acid and drive the reaction to completion. researchgate.net Common bases used for this purpose include tertiary amines such as triethylamine (B128534) or pyridine (B92270), or an inorganic base like potassium carbonate. researchgate.netprepchem.com

A typical experimental procedure would involve dissolving 2,2-diphenylethylamine and a base in a suitable aprotic solvent, followed by the slow addition of chloroacetyl chloride at a controlled temperature, often at 0 °C to manage the exothermic nature of the reaction.

Optimization of Reaction Conditions and Yield Enhancement Strategies

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Several factors can be systematically varied to achieve the best results, including the choice of solvent, base, temperature, and reaction time.

Solvent Selection: The choice of solvent can significantly impact the reaction rate and yield. Aprotic solvents such as dichloromethane (B109758) (DCM), chloroform, tetrahydrofuran (B95107) (THF), and ethyl acetate (B1210297) are commonly used. researchgate.netprepchem.com The ideal solvent should be inert to the reactants and products and provide good solubility for the starting materials.

Base Selection: The base plays a critical role in scavenging the HCl produced during the reaction. Tertiary amines like triethylamine are frequently used due to their basicity and non-nucleophilic nature. prepchem.com However, for sterically hindered amines, stronger, non-nucleophilic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) may be more effective. researchgate.net The stoichiometry of the base is also important; typically, a slight excess is used to ensure complete neutralization of the acid.

Temperature Control: The reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exotherm and then allowed to warm to room temperature. prepchem.com In some cases, gentle heating may be required to drive the reaction to completion, but this must be balanced against the risk of side reactions.

Reaction Time: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). The reaction is typically allowed to proceed until the starting amine is consumed.

The following interactive data table illustrates the potential impact of varying reaction conditions on the yield of this compound, based on general principles of chloroacetylation reactions.

| Entry | Solvent | Base (equiv.) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Dichloromethane | Triethylamine (1.2) | 0 to RT | 4 | 85 |

| 2 | Tetrahydrofuran | Triethylamine (1.2) | 0 to RT | 4 | 82 |

| 3 | Ethyl Acetate | Potassium Carbonate (1.5) | RT | 6 | 75 |

| 4 | Dichloromethane | Pyridine (1.2) | 0 to RT | 4 | 80 |

| 5 | Tetrahydrofuran | DBU (1.1) | RT | 2 | 90 |

Note: The data in this table is illustrative and based on typical outcomes for similar reactions. Actual results may vary.

Exploration of Alternative Synthetic Routes and Methodological Innovations

While direct chloroacetylation is the most common method, other synthetic strategies can be envisioned, particularly those that align with the principles of green chemistry or are suitable for multi-step synthesis designs.

Multi-Step Synthesis Design and Development

In a multi-step synthesis, this compound could be prepared from different starting materials. For instance, a synthetic route could commence with a Friedel-Crafts reaction to introduce a chloroacetyl group onto a suitable aromatic precursor, followed by subsequent modifications to build the diphenylethylamine moiety. However, this approach is significantly more complex than the direct chloroacetylation of the readily available 2,2-diphenylethylamine.

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. One notable green approach is the use of water as a solvent for the chloroacetylation reaction. researchgate.net Although chloroacetyl chloride can hydrolyze in water, the reaction with the amine is often faster, especially under basic or neutral conditions, allowing for good yields of the desired amide. researchgate.net This approach, known as a Schotten-Baumann reaction, can simplify the workup procedure as the product often precipitates from the aqueous medium. researchgate.net

Another green strategy is the use of biocatalysts. Enzymes, such as lipases, can be employed to catalyze the formation of amide bonds under mild conditions. mdpi.com While this has been demonstrated for the synthesis of various amides, its specific application to the chloroacetylation of 2,2-diphenylethylamine would require further investigation to identify a suitable enzyme and optimize the reaction conditions. The use of biocatalysts can offer high selectivity and reduce the need for harsh reagents and solvents. mdpi.com

Chemical Functionalization and Derivatization of this compound

The presence of a reactive chlorine atom makes this compound a versatile intermediate for further chemical transformations. The carbon-chlorine bond is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups at the α-position to the amide carbonyl. researchgate.net

This reactivity allows for the synthesis of a diverse library of derivatives. For example, reaction with nucleophiles such as amines, thiols, and alkoxides can lead to the formation of α-aminoacetamides, α-thioacetamides, and α-alkoxyacetamides, respectively. researchgate.net

The following table provides examples of potential derivatization reactions of this compound with various nucleophiles.

| Nucleophile | Reagent Example | Product Type |

| Amine | Diethylamine | α-Dialkylaminoacetamide |

| Thiol | Thiophenol | α-Arylthioacetamide |

| Alkoxide | Sodium Methoxide | α-Methoxyacetamide |

| Azide | Sodium Azide | α-Azidoacetamide |

| Cyanide | Potassium Cyanide | α-Cyanoacetamide |

These functionalization reactions significantly expand the chemical space accessible from this compound, enabling the synthesis of a wide array of more complex molecules for various research applications. The choice of reaction conditions for these nucleophilic substitutions, such as solvent and temperature, would depend on the specific nucleophile being used.

Modifications at the Acetamide (B32628) Nitrogen and Alpha-Carbon

The structure of this compound provides two primary locations for chemical modification: the nitrogen atom of the acetamide group and the adjacent alpha-carbon bearing a chlorine atom. These sites allow for a variety of synthetic manipulations, leading to a diverse range of derivatives.

The secondary amide functionality in this compound allows for further substitution on the nitrogen atom. N-alkylation of secondary amides can be achieved using various alkylating agents, often in the presence of a base. While direct alkylation can sometimes be challenging due to the lower nucleophilicity of the amide nitrogen compared to amines, methods utilizing strong bases or catalytic systems have been developed. For instance, catalytic N-alkylation of amides with alcohols has been demonstrated using cobalt-based nanocatalysts, proceeding through a "borrowing hydrogen" strategy. This involves the temporary oxidation of the alcohol to an aldehyde, which then undergoes condensation with the amide, followed by reduction of the resulting iminium intermediate. nih.gov

N-acylation of secondary amides, to form N-acylamides (tertiary amides), is another important transformation. bath.ac.ukresearchgate.net This can be accomplished using acylating agents such as acid chlorides or anhydrides, often in the presence of a catalyst. tandfonline.com These reactions expand the diversity of functional groups that can be introduced at the nitrogen center.

The alpha-carbon of the acetamide moiety is highly activated towards nucleophilic substitution due to the presence of the adjacent carbonyl group and the chlorine leaving group. This allows for the facile introduction of a wide array of nucleophiles, including amines, thiols, and alkoxides. For example, 2-chloro-N-arylacetamides are versatile precursors for the synthesis of various heterocyclic compounds. They can react with nucleophiles like thiourea, thiosemicarbazide, or semicarbazide (B1199961) to form thiazole (B1198619) and other heterocyclic derivatives. ijpsr.info The general reactivity of 2-chloroacetamides towards various nucleophiles is a well-established strategy for building molecular complexity.

Transformations Involving the Diphenylethyl Aromatic Rings

The two phenyl rings of the diphenylethyl moiety are susceptible to electrophilic aromatic substitution (EAS) reactions, a cornerstone of aromatic chemistry. nih.gov These reactions allow for the introduction of various functional groups onto the aromatic rings, thereby modifying the electronic and steric properties of the molecule.

Friedel-Crafts reactions , in particular, offer a powerful method for forming new carbon-carbon bonds on the aromatic rings. wikipedia.orgmasterorganicchemistry.com Friedel-Crafts alkylation introduces an alkyl group, while acylation introduces an acyl group. masterorganicchemistry.com The acylation reaction is often preferred as it is less prone to polysubstitution and carbocation rearrangements, which can be a complication in Friedel-Crafts alkylation. lkouniv.ac.in The ketone product from acylation can be subsequently reduced to an alkyl group if desired. The choice of Lewis acid catalyst (e.g., AlCl₃, FeCl₃) and reaction conditions are crucial for the success of these transformations. wikipedia.org

Synthesis of Advanced Analogues and Hybrid Molecules

The reactive handles present in this compound make it an excellent starting material for the synthesis of advanced analogues and hybrid molecules. The concept of molecular hybridization involves covalently linking two or more pharmacophores to create a single molecule with potentially enhanced or synergistic biological activities. nih.govrsc.org

The chloroacetamide moiety is a versatile building block for creating such hybrids. ijpsr.info The reactive alpha-chloro group can be displaced by a variety of nucleophiles that are part of another bioactive molecule. For instance, 2-chloro-N-arylacetamides have been used as precursors for novel mono- and bis[thienopyridines], where the chloroacetamide part is linked to a thienopyridine core. nih.gov This strategy combines the structural features of both moieties into a single hybrid compound.

Furthermore, the synthesis of hybrid molecules containing well-known drug scaffolds like penicillanic acid or cephalosporanic acid has been achieved using microwave-assisted synthesis. nih.gov Although not starting from this compound specifically, these examples demonstrate the potential of using the chloroacetamide functional group as a linker to connect different pharmacophoric units. The synthesis of such hybrid molecules is a modern trend in medicinal chemistry aimed at developing new therapeutic agents. researchgate.net

Comprehensive Spectroscopic and Structural Elucidation Studies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

One-dimensional ¹H and ¹³C NMR spectra would provide the foundational information for the structural assignment of 2-chloro-N-(2,2-diphenylethyl)acetamide.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each unique proton environment. Key expected resonances would include those for the aromatic protons of the two phenyl groups, the methine proton adjacent to the phenyl groups, the methylene (B1212753) protons of the ethyl chain, the amide proton (N-H), and the methylene protons adjacent to the chlorine atom. The chemical shift (δ, in ppm), multiplicity (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J, in Hz) would be critical for assigning these protons to their respective positions in the molecule.

¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon environments. Signals would be expected for the carbonyl carbon of the acetamide (B32628) group, the carbon atoms of the two phenyl rings (with distinct signals for the ipso, ortho, meta, and para carbons), the methine and methylene carbons of the ethyl bridge, and the carbon atom bonded to chlorine.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic-H | 7.20-7.40 | Multiplet | - |

| NH | ~8.0 | Broad Singlet | - |

| CH (Ph)₂ | ~4.5-5.0 | Triplet | ~7-8 |

| N-CH ₂ | ~3.6-4.0 | Quartet | ~7-8 |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C =O | ~165-170 |

| Aromatic C -H | ~125-130 |

| Aromatic C -ipso | ~140-145 |

| C H(Ph)₂ | ~55-60 |

| N-C H₂ | ~40-45 |

To unambiguously confirm the atomic connectivity, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling networks, confirming, for instance, the coupling between the N-H proton and the adjacent methylene protons, as well as the coupling between the methylene and methine protons of the diphenylethyl moiety.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s).

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing valuable information about the functional groups present.

The FT-IR spectrum of this compound would be expected to display characteristic absorption bands for its key functional groups.

Table 3: Predicted FT-IR Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Amide) | 3300-3500 | Medium |

| C-H Stretch (Aromatic) | 3000-3100 | Medium-Weak |

| C-H Stretch (Aliphatic) | 2850-3000 | Medium |

| C=O Stretch (Amide I) | 1630-1680 | Strong |

| N-H Bend (Amide II) | 1510-1570 | Medium |

| C=C Stretch (Aromatic) | 1450-1600 | Medium-Weak |

| C-N Stretch | 1200-1350 | Medium |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns. The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion peak ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio) would be anticipated, which is a definitive indicator of the presence of a single chlorine atom. Analysis of the fragmentation pattern would likely reveal the loss of key fragments such as the chloroacetyl group or the diphenylethyl moiety, further corroborating the proposed structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio to a very high degree of accuracy. For the compound this compound, the exact mass can be calculated based on the sum of the exact masses of its constituent atoms (C₁₆H₁₆ClNO).

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₆H₁₆ClNO |

| Calculated Exact Mass | 273.0920 g/mol |

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry not only provides the molecular weight but also offers structural information through the analysis of fragmentation patterns. When a molecule like this compound is ionized in a mass spectrometer, it breaks apart into smaller, charged fragments in a predictable manner. Analyzing the masses of these fragments helps to piece together the original structure.

Although a published experimental mass spectrum for this compound is not available in the reviewed literature, a theoretical fragmentation pattern can be anticipated based on the known fragmentation of amides and chloroalkanes. Key expected fragmentation pathways would include:

Alpha-Cleavage: Breakage of the bond adjacent to the carbonyl group, which could lead to the formation of a [C₆H₅)₂CHCH₂NHCO]⁺ fragment or a [CH₂Cl]⁺ fragment.

Amide Bond Cleavage: Scission of the C-N bond is a common pathway for amides, which would yield ions corresponding to the acyl portion ([ClCH₂CO]⁺) and the amine portion ([(C₆H₅)₂CHCH₂NH₂]⁺).

Loss of Chlorine: Fragmentation involving the loss of a chlorine radical is also a highly probable event.

These predicted fragmentation patterns serve as a theoretical guide for the structural confirmation of this compound in the absence of empirical data.

X-ray Crystallography for Solid-State Structure Determination

Elucidation of Molecular Conformation and Stereochemistry

Without experimental crystallographic data, the specific solid-state conformation and stereochemistry of this compound remain undetermined. Such an analysis would typically describe the torsion angles between the phenyl rings and the ethylacetamide backbone, as well as the planarity of the amide group.

Analysis of Intramolecular and Intermolecular Hydrogen Bonding Networks

Information regarding the hydrogen bonding networks is derived from crystallographic studies. For this compound, the amide group contains a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), suggesting that intermolecular N-H···O hydrogen bonds would likely be a key feature in its crystal structure, potentially linking molecules into chains or sheets. scbt.com However, without a determined crystal structure, the specific nature and geometry of these interactions cannot be confirmed.

Investigation of Crystal Packing Arrangements and Polymorphism

The study of crystal packing describes how molecules are arranged in the unit cell, influencing the crystal's density and stability. Polymorphism refers to the ability of a compound to crystallize in more than one distinct crystal structure. No experimental data on the crystal packing or potential polymorphic forms of this compound are available in the current scientific literature.

Computational and Theoretical Chemistry Applications

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are instrumental in predicting how a molecule like "2-chloro-N-(2,2-diphenylethyl)acetamide" might interact with biological systems.

While specific docking studies on "this compound" are not extensively documented, insights can be drawn from computational studies of structurally related acetamide (B32628) derivatives. For instance, various 2-chloro-N,N-diphenylacetamide derivatives have been investigated for their potential to inhibit cyclooxygenase (COX) enzymes, which are key targets in pain and inflammation pathways. orientjchem.org Molecular docking studies on these related compounds have been used to explore their binding to COX-1 and COX-2 enzymes. orientjchem.org

Similarly, other acetamide derivatives have been docked against targets like human topoisomerase α2 (TOP2A) and monoamine oxidase (MAO-A and MAO-B) enzymes, which are relevant in cancer and neurodegenerative diseases, respectively. researchgate.netsemanticscholar.org These studies suggest that the acetamide scaffold can serve as a basis for designing inhibitors for various enzymes. Given these precedents, it can be hypothesized that "this compound" may also exhibit interactions with such biological targets. The bulky diphenyl group could potentially enhance binding within hydrophobic pockets of enzyme active sites.

Hypothesized Biological Targets for this compound Based on Related Compounds

| Target Protein | Therapeutic Area | Rationale from Related Derivatives |

|---|---|---|

| Cyclooxygenase (COX) Enzymes | Anti-inflammatory, Analgesic | Docking studies of 2-chloro-N,N-diphenylacetamide derivatives show potential binding. orientjchem.org |

| Topoisomerase IIα (TOP2A) | Anticancer | N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives have been evaluated against this target. nih.gov |

The evaluation of binding affinity, often expressed as a docking score or binding free energy, is a critical aspect of molecular docking. For related acetamide compounds, docking studies have demonstrated favorable binding energies with their respective targets. For example, N-aryl-acetamide derivatives showed promising binding free energy (ΔGbind) values when docked with MAO-B, suggesting strong and stable interactions. semanticscholar.org

Molecular dynamics simulations can further elucidate the conformational stability of the ligand-protein complex. These simulations predict the movement of atoms over time, providing insights into the stability of the binding pose identified through docking. For a molecule like "this compound," simulations would be crucial to assess how the flexible ethylacetamide linker and the rotatable phenyl groups adapt to the binding site, and whether the initial docked conformation is maintained over time.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to understand the intrinsic electronic properties of a molecule.

Quantum chemical methods are used to calculate the electronic structure, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of a molecule's chemical reactivity and kinetic stability. nih.gov For related acetamide derivatives, DFT calculations have been used to determine these parameters. nih.govresearchgate.net

Global reactivity descriptors, such as chemical hardness, electronegativity, and the electrophilicity index, can be derived from the HOMO and LUMO energies. researchgate.net These descriptors provide a quantitative measure of the molecule's reactivity. For "this compound," such calculations would reveal the most likely sites for electrophilic and nucleophilic attack, which is crucial for understanding its potential chemical reactions and metabolic fate. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and predict sites for intermolecular interactions. researchgate.nettandfonline.com

Calculated Electronic Properties for a Representative Acetamide Derivative (2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide)

| Parameter | Value |

|---|---|

| HOMO Energy | -6.50 eV |

| LUMO Energy | -1.25 eV |

| HOMO-LUMO Gap (ΔE) | 5.25 eV |

| Ionization Potential (I) | 6.50 eV |

| Electron Affinity (A) | 1.25 eV |

| Global Hardness (η) | 2.63 |

| Chemical Potential (μ) | -3.88 eV |

| Global Electrophilicity (ω) | 2.85 eV |

Data derived from DFT calculations on a similar compound to illustrate the type of information obtained. nih.gov

The three-dimensional structure of "this compound" is flexible due to several rotatable single bonds. Conformational analysis is performed to identify the most stable, low-energy conformations of the molecule. This involves systematically rotating the bonds and calculating the energy of each resulting structure to map the potential energy surface. researchgate.net

The properties of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models like the Polarizable Continuum Model (PCM) can be used to simulate the effects of a solvent on the molecular geometry and electronic properties of "this compound". researchgate.net

Studies on related molecules have shown that solvent interactions can cause changes in bond lengths and angles. researchgate.net For instance, polar solvents can stabilize charge separation within the molecule, potentially affecting its reactivity and spectral properties, such as its UV-Vis absorption wavelength. nih.gov Understanding these solvent effects is crucial for predicting the molecule's behavior in biological fluids and for interpreting experimental data obtained in solution.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-chloro-N,N-diphenylacetamide |

| N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide |

| N-aryl-acetamide |

| 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide |

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Cheminformatics and QSAR modeling are powerful computational tools that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These in silico methods are instrumental in understanding the structural requirements for a desired biological effect, thereby guiding the design of more potent and selective molecules.

The development of a predictive QSAR model for a series of compounds, including this compound, would begin with the calculation of various molecular descriptors. These descriptors quantify different aspects of the molecular structure, such as its physicochemical, topological, and electronic properties. For this compound, key descriptors would include:

Lipophilicity (LogP): The diphenylmethyl group suggests a high degree of lipophilicity, which would influence the compound's ability to cross biological membranes.

Molecular Weight (MW): This basic descriptor is crucial for drug-likeness rules, such as Lipinski's rule of five.

Polar Surface Area (PSA): The amide and chloro groups contribute to the polar surface area, which is important for interactions with polar residues in a target protein and for membrane permeability.

Hydrogen Bond Donors and Acceptors: The amide group contains both a hydrogen bond donor (N-H) and an acceptor (C=O), which are critical for specific interactions with biological macromolecules.

Rotatable Bonds: The flexibility of the ethyl linker would be quantified by the number of rotatable bonds, influencing its conformational freedom and ability to adapt to a binding site.

A hypothetical QSAR study would involve synthesizing a series of analogues of this compound with systematic variations in their structure. For instance, substituents could be introduced on the phenyl rings, the chloro atom could be replaced with other halogens, or the ethyl linker could be modified. The biological activity of these compounds would then be determined experimentally.

Subsequently, a dataset would be compiled containing the calculated molecular descriptors and the corresponding biological activity data. Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, would be employed to derive a mathematical equation that correlates the descriptors with the activity. Such a model could predict the biological activity of new, unsynthesized analogues, thereby prioritizing the synthesis of the most promising candidates.

Table 1: Hypothetical Molecular Descriptors for a Series of this compound Analogues for QSAR Modeling

| Compound ID | R1-substituent | R2-substituent | LogP | MW ( g/mol ) | PSA (Ų) | Predicted Activity (IC50, µM) |

| 1 | H | H | 4.2 | 273.75 | 29.1 | 5.8 |

| 2 | 4-Cl | H | 4.9 | 308.20 | 29.1 | 3.2 |

| 3 | 4-OCH3 | H | 4.1 | 303.78 | 38.3 | 7.1 |

| 4 | 4-NO2 | H | 4.3 | 318.75 | 74.9 | 9.5 |

| 5 | H | 4-Cl | 4.9 | 308.20 | 29.1 | 3.1 |

| 6 | H | 4-F | 4.4 | 291.74 | 29.1 | 4.5 |

This is an interactive data table. You can sort the columns by clicking on the headers.

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. In the context of this compound, this compound could serve as a starting point or a query molecule for identifying novel analogues with potentially improved properties.

There are two main approaches to virtual screening that could be applied:

Ligand-Based Virtual Screening (LBVS): If the biological target of this compound is unknown, its structure can be used to find other molecules with similar properties. This can be done through 2D similarity searching, where the chemical fingerprints of the query molecule are compared to those of a large database of compounds. Alternatively, a 3D pharmacophore model could be developed based on the key chemical features of this compound that are presumed to be essential for its biological activity. This pharmacophore model, consisting of features like aromatic rings, hydrogen bond donors/acceptors, and hydrophobic centers, would then be used to screen libraries for molecules that match this 3D arrangement of features.

Structure-Based Virtual Screening (SBVS): If the 3D structure of the biological target is known, molecular docking could be employed. In this approach, this compound would first be docked into the binding site of the target to understand its binding mode and interactions. Then, large chemical libraries would be computationally docked into the same binding site, and the compounds would be ranked based on their predicted binding affinity. The top-ranked compounds would be selected for experimental testing.

The results of a virtual screening campaign would be a list of "hits" – compounds that are predicted to have the desired biological activity. These hits would then be subjected to experimental validation to confirm their activity and to serve as starting points for further chemical optimization.

Table 2: Hypothetical Hit List from a Similarity-Based Virtual Screening using this compound as a Query

| Hit ID | Chemical Name | Tanimoto Similarity | Molecular Formula |

| VS-001 | N-(2,2-diphenylethyl)-2-fluoroacetamide | 0.85 | C16H16FNO |

| VS-002 | 2-chloro-N-(2-phenyl-2-(p-tolyl)ethyl)acetamide | 0.82 | C17H18ClNO |

| VS-003 | 2-bromo-N-(2,2-diphenylethyl)acetamide | 0.79 | C16H16BrNO |

| VS-004 | N-(2,2-bis(4-chlorophenyl)ethyl)-2-chloroacetamide | 0.75 | C16H13Cl3NO |

| VS-005 | 3-chloro-N-(2,2-diphenylethyl)propanamide | 0.71 | C17H18ClNO |

This is an interactive data table. You can sort the columns by clicking on the headers.

Biological Activity Profiling and Mechanistic Investigations in Vitro Focus

In Vitro Antimicrobial Research

The antimicrobial potential of 2-chloro-N-(2,2-diphenylethyl)acetamide can be inferred from extensive research on the broader class of chloroacetamide derivatives. These compounds have demonstrated notable efficacy against a wide range of pathogenic bacteria and fungi.

Studies on various chloroacetamide derivatives have consistently highlighted their potential as antibacterial agents. These compounds have been evaluated against both Gram-positive and Gram-negative bacteria, often showing activity comparable to standard drugs. eurjchem.com For instance, research has demonstrated the efficacy of these derivatives against pathogens such as Staphylococcus aureus, Bacillus cereus, Escherichia coli, and Pseudomonas aeruginosa. eurjchem.comtandfonline.comscielo.org.za

One study synthesized a series of chloroacetamide derivatives and found that most compounds inhibited the growth of these bacteria. tandfonline.com Another investigation revealed that a bis-sulfide derivative of chloroacetamide exhibited potent activity against Staphylococcus aureus and Pseudomonas aeruginosa, with inhibition activities of 83.4% and 78.8%, respectively. scielo.org.za The antibacterial activity is often more pronounced against Gram-positive bacteria compared to Gram-negative strains. researchgate.net Molecular docking studies suggest that these compounds may target essential bacterial enzymes like DNA gyrase and Topoisomerase II, which are involved in critical processes like DNA replication and transcription, ultimately leading to bacterial cell death. eurjchem.comresearchgate.net

Table 1: Antibacterial Activity of Selected Chloroacetamide Derivatives

| Compound/Derivative | Target Pathogen | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| Chloroacetamide Derivative 13 | Bacillus cereus | MIC | 10 mg/L | tandfonline.com |

| Bis-sulfide Derivative 7 | Staphylococcus aureus | % Inhibition | 83.4% | scielo.org.za |

| Bis-sulfide Derivative 7 | Pseudomonas aeruginosa | % Inhibition | 78.8% | scielo.org.za |

| N-chloro aryl acetamide (B32628) A₂ | Staphylococcus aureus | MIC | 20 µg/mL | researchgate.net |

MIC: Minimum Inhibitory Concentration

The antifungal properties of chloroacetamide derivatives are well-documented, showing promise for the treatment of various mycoses. tandfonline.comnih.gov Research has demonstrated their effectiveness against clinically relevant yeasts like Candida species and filamentous fungi, including dermatophytes and Aspergillus and Fusarium species. tandfonline.comnih.govresearchgate.netscielo.br

For example, certain derivatives were found to be highly effective against various Candida species and dermatophytes, with Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 50 µg/mL. tandfonline.comnih.govresearchgate.net One specific derivative, N-4-bromophenyl-2-chloroacetamide (4-BFCA), proved effective against multi-resistant Fusarium strains with MICs between 12.5 and 50 µg/mL, exhibiting a concentration-dependent fungicidal action. nih.gov Similarly, 2-chloro-N-phenylacetamide (A1Cl) showed activity against Aspergillus flavus with MICs ranging from 16 to 256 µg/mL. scielo.br The lipophilic nature of these compounds is believed to facilitate their penetration through the fungal cell membrane, contributing to their antifungal effect. nih.gov

Table 2: Antifungal Activity of Selected Chloroacetamide Derivatives

| Compound/Derivative | Target Pathogen | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| Derivatives 2, 3, 4 | Candida species | MIC | 25–50 µg/mL | tandfonline.comnih.govresearchgate.net |

| Derivatives 2, 3, 4 | Dermatophytes | MIC | 3.12–50 µg/mL | tandfonline.comnih.govresearchgate.net |

| 4-BFCA | Fusarium species | MIC | 12.5–50 µg/mL | nih.gov |

| A1Cl | Aspergillus flavus | MIC | 16–256 µg/mL | scielo.br |

| Derivative 6 | Candida albicans | EC₅₀ | 197.02 mg/L | tandfonline.com |

| Derivative 20 | Candida albicans | EC₅₀ | 189.13 mg/L | tandfonline.com |

MIC: Minimum Inhibitory Concentration; EC₅₀: Half maximal effective concentration

The mechanism of action for chloroacetamide derivatives appears to be multifaceted. A primary target is the cell membrane. Studies suggest that these compounds disrupt membrane integrity, leading to the extravasation of intracellular contents and cell death. nih.gov This effect is likely aided by the lipophilic characteristics of the molecules, which allows for easier passage through the fungal cell wall and membrane. nih.gov Interestingly, the mechanism does not seem to involve complexation with ergosterol, a common target for antifungal drugs, indicating an alternative mode of action at the membrane level. tandfonline.comnih.gov

In addition to membrane disruption, chloroacetamide derivatives are thought to interfere with crucial intracellular processes. The chloroacetamide moiety is a reactive electrophile that can form covalent bonds with nucleophilic residues, such as cysteine, in proteins. acs.orgnih.govacs.org This suggests that they can act as inhibitors of essential enzymes. Molecular docking studies have implicated bacterial DNA gyrase and Topoisomerase II as potential targets. eurjchem.comresearchgate.net

Furthermore, there is evidence suggesting potential interaction with DNA synthesis and repair machinery. DNA ligases are vital enzymes that catalyze the formation of phosphodiester bonds during DNA replication, repair, and recombination. nih.govnih.gov The process involves the formation of a covalent enzyme-AMP intermediate, followed by the transfer of AMP to the 5'-phosphate at a DNA break, and finally, the sealing of the nick. nih.govnih.gov Given the reactive nature of the chloroacetamide group, it is plausible that derivatives could alkylate key residues within the active sites of enzymes like DNA ligases, thereby inhibiting their function and compromising genome stability.

In Vitro Anti-inflammatory and Analgesic Research (extrapolating from N,N-diphenylacetamide derivatives)

The anti-inflammatory and analgesic potential of this compound can be extrapolated from studies on structurally similar N,N-diphenylacetamide derivatives. These compounds are analogs of non-steroidal anti-inflammatory drugs (NSAIDs) and have been investigated for their ability to modulate key inflammatory pathways.

Cyclooxygenase (COX) enzymes are central to the inflammatory process, catalyzing the conversion of arachidonic acid into prostaglandins (B1171923). nih.gov NSAIDs exert their effects by inhibiting these enzymes. orientjchem.org Molecular docking studies have been performed on 2-chloro-N,N-diphenylacetamide derivatives to evaluate their potential to inhibit COX-1 and COX-2. orientjchem.org These in silico analyses help predict the binding affinity of the compounds to the active sites of the COX enzymes, suggesting a potential mechanism for analgesic and anti-inflammatory action. orientjchem.org

However, structure-activity relationship studies on related diphenylamine (B1679370) derivatives have shown that converting a carboxylic acid moiety (present in many NSAIDs like diclofenac) to an amide can significantly reduce or eliminate COX inhibitory activity. nih.gov This finding is critical when extrapolating the potential activity of this compound. While the core diphenyl structure is present, the acetamide linkage may result in weak or no direct inhibition of COX enzymes compared to its carboxylate-containing counterparts. nih.gov

Table 3: Cyclooxygenase (COX) Inhibition by Selected Diphenylamine Derivatives

| Compound Type | Functional Group | COX Inhibition | Reference |

|---|---|---|---|

| Diclofenac Derivative | Amide | Very weak or no inhibition (IC₅₀ >50 µM) | nih.gov |

| Meclofenamic Acid Derivative | Amide | Very weak or no inhibition (IC₅₀ >50 µM) | nih.gov |

| Diclofenac Derivative | Ester | Potent inhibition (IC₅₀s ~1 to 230 nM) | nih.gov |

IC₅₀: Half maximal inhibitory concentration

The inflammatory cascade is a complex process involving a variety of mediators, including prostaglandins and cytokines. nih.govmdpi.com Prostaglandins, synthesized via the COX pathway, are potent lipid mediators that contribute to the classic signs of inflammation, such as redness, swelling, and pain. nih.gov

Inhibition of COX enzymes directly leads to a reduction in prostaglandin (B15479496) synthesis. orientjchem.org This, in turn, can modulate the broader inflammatory response. The production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α) is intricately linked with prostaglandin levels. mdpi.com For example, TNF-α can induce the expression of COX-2, leading to increased prostaglandin production. mdpi.com

Therefore, if N,N-diphenylacetamide derivatives effectively inhibit COX enzymes, a downstream consequence would be the reduced production of prostaglandins. This would likely lead to a dampening of the inflammatory response, which could be observed in cellular models by a decrease in the secretion of key pro-inflammatory cytokines. However, given that amide derivatives of related compounds show weak COX inhibition, the potential for this compound to modulate cytokine and prostaglandin production via this specific mechanism may be limited. nih.gov

Structure Activity Relationship Sar Elucidation

Systematic Investigation of the Chloroacetamide Moiety's Contribution to Biological Activity

The chloroacetamide functional group is a well-established pharmacophore known for its diverse biological activities. nih.gov This reactivity is primarily attributed to the electrophilic nature of the carbon atom attached to the chlorine, making it susceptible to nucleophilic attack by biological macromolecules. The chemical reactivity of N-substituted chloroacetamides is largely defined by the ease with which the chlorine atom can be replaced by nucleophiles such as those containing oxygen, nitrogen, or sulfur. researchgate.net

N-substituted chloroacetamido compounds have demonstrated a wide spectrum of biological effects, including antimicrobial, analgesic, antipyretic, hypoglycemic, and antitumor activities. nih.gov Their utility as herbicides is also well-documented. mdpi.comijpsr.info The biological action of these compounds is intrinsically linked to their chemical structure, particularly the nature of the functional groups that interact with active sites on biological receptors. nih.gov

The chloroacetamide moiety often acts as a covalent inhibitor, forming stable bonds with target proteins. For instance, chloroacetamide electrophiles can react with cysteine residues in proteins, thereby modulating their function. nih.gov This covalent modification can lead to irreversible inhibition of enzymes or disruption of protein-protein interactions. The reactivity and, consequently, the biological activity can be tuned by substitutions on the acetamide (B32628) nitrogen.

Studies on various N-substituted chloroacetamides have shown that their antimicrobial efficacy can be influenced by the nature of the substituent on the nitrogen atom. For example, in a series of N-(substituted phenyl)-2-chloroacetamides, the position of substituents on the phenyl ring was found to affect their activity against different microbial strains. nih.gov Compounds with halogenated p-substituted phenyl rings exhibited high lipophilicity, facilitating their passage through cell membranes. nih.gov

Detailed Analysis of the 2,2-Diphenylethyl Substituent's Role in Pharmacological Profile

The 2,2-diphenylethyl group is a significant structural motif in medicinal chemistry, often contributing to the lipophilicity and receptor-binding affinity of a molecule. mdpi.com This bulky, hydrophobic substituent can play a crucial role in how the molecule interacts with its biological target. The presence of two phenyl rings provides a large surface area for van der Waals interactions and can facilitate binding to hydrophobic pockets within proteins.

The 2-phenethylamine scaffold, a core component of the 2,2-diphenylethyl group, is present in a wide array of biologically active compounds, including endogenous neurotransmitters like dopamine (B1211576), norepinephrine, and epinephrine. mdpi.comnih.gov Derivatives of 2-phenethylamine are known to target a variety of receptors and enzymes, including adrenoceptors, dopamine receptors, serotonin (B10506) receptors, and monoamine oxidase. nih.gov

The addition of a second phenyl group at the 2-position of the ethylamine (B1201723) chain, as seen in 2,2-diphenylethylamine (B1585070), further enhances the molecule's lipophilicity and can introduce specific steric constraints that influence receptor selectivity. mdpi.com This scaffold is a valuable building block in the development of psychoactive and neuroprotective agents. mdpi.com In the context of 2-chloro-N-(2,2-diphenylethyl)acetamide, the diphenylethyl moiety is expected to be a primary determinant of the compound's pharmacokinetic properties and its ability to access and bind to its target.

Impact of Stereochemistry (if applicable) on Biological Activity and Selectivity

While the specific compound this compound does not possess a chiral center in its backbone, the introduction of substituents on the phenyl rings or the ethyl chain could potentially create stereoisomers. In such cases, the stereochemistry would likely have a significant impact on the biological activity and selectivity.

For related phenethylamine (B48288) derivatives, stereochemistry is often a critical factor. For example, in a study of β-phenethylamine derivatives as dopamine reuptake inhibitors, the (S)-form of one compound was found to be more stable in its interaction with the dopamine transporter than the (R)-form. biomolther.org This highlights the importance of the three-dimensional arrangement of substituents for optimal receptor binding. The differential activity of stereoisomers is a common theme in pharmacology, arising from the chiral nature of biological targets like receptors and enzymes.

Comparative SAR Analysis with Structurally Related N-Substituted Acetamide and Diphenylethyl Derivatives

A comparative analysis of the structure-activity relationships of this compound with related N-substituted acetamides and diphenylethyl derivatives provides valuable insights into the contributions of each structural component.

N-Substituted Acetamides:

The biological activity of N-substituted acetamides is highly dependent on the nature of the substituent attached to the nitrogen atom. For instance, in a series of N-acetamide substituted pyrazolopyrimidines, N-alkyl substitutions of up to five carbons in length exhibited high affinity for the translocator protein (TSPO). nih.govwustl.edu Branching in the alkyl chain generally led to a decrease in affinity compared to straight-chain analogues. nih.govwustl.edu This suggests that the size and shape of the N-substituent are critical for optimal binding.

In another study on acetamide-sulfonamide conjugates, the nature of the group attached to the acetamide nitrogen influenced urease inhibition activity. mdpi.com Compounds with an acetamide linked to a phenyl-alkyl group showed better activity than those with a fluoro-substituted biphenyl (B1667301) group, indicating that even subtle changes in the N-substituent can have a significant impact on biological activity. mdpi.com

Diphenylethyl and Phenethylamine Derivatives:

The 2-phenethylamine scaffold is a versatile pharmacophore. nih.gov Structure-activity relationship studies of phenethylamine derivatives have revealed that substitutions on the phenyl ring and the ethylamine side chain can modulate their affinity and selectivity for various receptors. For example, in a series of phenethylamine derivatives targeting the 5-HT2A receptor, alkyl or halogen groups at the para position of the phenyl ring attached to the β-carbon had a positive effect on binding affinity. biomolther.orgresearchgate.net

The presence of two phenyl groups, as in the 2,2-diphenylethyl moiety, significantly increases lipophilicity, which can enhance membrane permeability and binding to hydrophobic targets. The bulky nature of this group can also confer selectivity by sterically hindering binding to certain receptors while favoring others with appropriately shaped binding pockets.

The following table summarizes the general SAR trends observed in related compound classes:

| Compound Class | Moiety | Modification | Impact on Biological Activity |

| N-Substituted Acetamides | N-Substituent | Increased alkyl chain length (up to a point) | Can increase affinity nih.govwustl.edu |

| N-Substituted Acetamides | N-Substituent | Branched alkyl chains | Generally decreases affinity compared to linear chains nih.govwustl.edu |

| Phenethylamines | Phenyl Ring | Para-substitution with alkyl or halogen groups | Can increase receptor binding affinity biomolther.orgresearchgate.net |

| Phenethylamines | Ethylamine Chain | Stereochemistry | Can significantly impact binding and activity biomolther.org |

Role As a Synthetic Intermediate and Precursor in Advanced Chemical Syntheses

Utility in the Synthesis of Complex Organic Molecules and Scaffolds

The utility of 2-chloro-N-(2,2-diphenylethyl)acetamide as a precursor for complex organic molecules lies in the reactivity of its C-Cl bond. This bond can readily undergo substitution reactions with a wide range of nucleophiles, including amines, thiols, and carbanions. This allows for the introduction of diverse functional groups and the formation of new carbon-carbon and carbon-heteroatom bonds.

The general reactivity of N-aryl 2-chloroacetamides has been explored, demonstrating their role as precursors in the synthesis of various heterocyclic systems. The ease of replacement of the chlorine atom and the reactivity of the N-H group (in related primary or secondary amides) are key to their synthetic utility. researchgate.net For instance, N-substituted chloroacetamides are prepared by the reaction of their corresponding amines with chloroacetyl chloride. researchgate.net This straightforward synthesis makes a wide array of such intermediates accessible for further elaboration.

While specific examples detailing the use of this compound are not extensively documented, the known reactions of analogous compounds, such as 2-chloro-N,N-diphenylacetamide, highlight its potential. The latter serves as an important intermediate in the synthesis of N-phenyl-indolin-2-one, which can be further transformed into new classes of "GABAergic" agents through Friedel-Crafts cyclization. researchgate.net This underscores the potential of the chloroacetamide group in facilitating intramolecular cyclizations to form complex ring systems.

The synthesis of various N-aryl 2-chloroacetamides and their subsequent reactions with nucleophiles can lead to the formation of imidazole, pyrrole, thiazolidine-4-one, and thiophene (B33073) derivatives. researchgate.net This versatility suggests that this compound could similarly be employed to generate novel, sterically hindered heterocyclic scaffolds, which are of significant interest in medicinal chemistry and material science.

Potential as a Precursor for Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

One of the most significant applications of related chloroacetamides is in the synthesis of pharmaceuticals. A prominent example is the use of 2-chloro-N-phenethylacetamide as a reagent in the synthesis of Praziquantel, a crucial anthelmintic drug. derpharmachemica.compharmaffiliates.com The synthesis of Praziquantel can involve the reaction of phenylethylamine with chloroacetyl chloride to produce 2-chloro-N-phenethylacetamide. derpharmachemica.com This intermediate then undergoes further transformations, such as tandem amidoalkylation and N-acyliminium ion cyclization, to construct the final pyrazinoisoquinoline framework of Praziquantel. derpharmachemica.compharmaffiliates.comresearchgate.net

Given this precedent, this compound can be envisioned as a precursor for novel Praziquantel analogues. The synthesis of such analogues is an active area of research aimed at improving the drug's efficacy and overcoming resistance. nih.govresearchgate.net The diphenylethyl moiety would introduce significant steric bulk and lipophilicity, potentially influencing the pharmacokinetic and pharmacodynamic properties of the resulting API.

Furthermore, chloroacetamide derivatives are used as starting materials in the synthesis of other biologically active compounds. For example, 2-chloro-N-substituted-acetamides are key intermediates in the synthesis of 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives, which have shown potential as antidepressant agents. nih.gov This demonstrates the broader applicability of the chloroacetamide scaffold in the development of new therapeutic agents.

The general synthetic route for N-substituted chloroacetamides, involving the reaction of an amine with chloroacetyl chloride, is a well-established and versatile method. nih.govprepchem.comijpsr.info This allows for the generation of a library of chloroacetamide intermediates, including this compound, which can then be used to create a diverse range of potential APIs.

Applications in Material Science or Agrochemical Research as a Synthetic Building Block

The reactivity of the chloroacetamide group also lends itself to applications in material science and agrochemical research. In material science, such intermediates can be used to synthesize functionalized polymers and other materials. The ability of the chlorine atom to be displaced by nucleophiles allows for the grafting of the diphenylethylacetamide moiety onto polymer backbones or surfaces, potentially imparting specific properties such as hydrophobicity or altered thermal stability. While direct applications of this compound in this field are not widely reported, the fundamental reactivity is applicable.

In the field of agrochemicals, chloroacetamides have a well-established history. A number of commercial herbicides are based on the 2-chloro-N-arylacetamide structure. researchgate.netijpsr.info These compounds often act by inhibiting very long-chain fatty acid synthesis in plants. The synthesis of novel chloroacetamide derivatives is an ongoing strategy in the discovery of new herbicides with improved properties, such as enhanced activity, selectivity, or a more favorable environmental profile.

The synthesis of 2-chloro-N-alkyl/aryl acetamide (B32628) derivatives with the aim of creating new bioactive agents for use as herbicides, antifungals, and disinfectants has been reported. ijpsr.info These studies have shown that N-substituted chloroacetamides can exhibit significant antimicrobial activity. ijpsr.inforesearchgate.net Therefore, this compound could serve as a valuable building block in the synthesis and screening of new potential agrochemicals, where the unique steric and electronic properties of the diphenylethyl group could lead to novel biological activities.

Future Research Directions and Emerging Applications

Rational Design and Synthesis of Novel Analogues with Enhanced Potency or Specificity

The rational design of new analogues based on a parent compound is a cornerstone of medicinal chemistry, aiming to improve a molecule's effectiveness or selectivity. For the broader class of N-substituted chloroacetamides, research has demonstrated that strategic chemical modifications can significantly influence biological activity. ijpsr.inforesearchgate.net The core principle involves synthesizing a series of related compounds where specific parts of the molecule are systematically changed. nih.gov This allows researchers to establish structure-activity relationships (SAR), which provide insights into how different chemical groups affect the compound's interaction with its biological target.

For instance, studies on similar acetamide (B32628) derivatives have shown that altering the aromatic rings or other substituents can lead to enhanced analgesic or antidepressant effects. nih.govorientjchem.org The synthesis of these novel analogues typically involves reacting various amines with chloroacetyl chloride. researchgate.netnih.gov By applying these established principles to 2-chloro-N-(2,2-diphenylethyl)acetamide, future research could focus on modifying the diphenyl groups—for example, by adding electron-withdrawing or electron-donating groups—to modulate potency.

Table 1: Examples of Analogue Synthesis Strategies for Acetamide Derivatives

| Base Compound Class | Modification Strategy | Desired Outcome |

|---|---|---|

| 2-chloro-N,N-diphenylacetamide Derivatives | Incorporation of hydroxy and methyl groups at different positions of the aromatic ring. | Enhanced analgesic activity by inhibiting COX enzymes. orientjchem.org |

| 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamides | Replacement of a pyridine (B92270) ring with a benzene (B151609) ring; introduction of cyclohexyl and benzyl (B1604629) groups. | Improved antidepressant potential through more efficient π–π stacking and hydrophobic interactions. nih.gov |

| Pyrazolopyrimidine Acetamides | Synthesis of N,N-disubstituted derivatives with a fluorine atom on a phenyl moiety. | Increased binding affinity to the translocator protein (TSPO), a target for neuroinflammation. nih.gov |

Exploration of Alternative Biological Targets and Therapeutic Areas

While the initial activities of a compound class may be known, exploring alternative biological targets can unlock new therapeutic applications. Chloroacetamide derivatives have already been investigated for a range of biological activities, including antimicrobial, antifungal, analgesic, and antidepressant properties. ijpsr.infonih.govorientjchem.org This versatility suggests that the core acetamide structure can interact with multiple biological pathways.

Computational and in vitro studies on related compounds have identified several potential targets:

Cyclooxygenase (COX) Enzymes: Derivatives of 2-chloro-N,N-diphenylacetamide have been evaluated for their ability to inhibit COX-1 and COX-2, suggesting potential as anti-inflammatory and analgesic agents. orientjchem.org

DNA Ligase: In silico analysis of some acetamides indicated that their antimicrobial effect may be due to their interaction with DNA ligase, an essential enzyme for microbial survival. researchgate.net

Monoamine Oxidase A (MAO-A): Computational screening has identified certain phenylacetamide derivatives as promising MAO-A inhibitors, pointing toward potential use as antidepressants. nih.gov

Translocator Protein (TSPO): Novel acetamide derivatives have been synthesized and shown to have a high affinity for TSPO, a target associated with neuroinflammation and central nervous system diseases. nih.gov

Future research on this compound could involve screening it against a broad panel of enzymes and receptors to uncover new biological targets and, consequently, new therapeutic areas beyond its initially identified scope.

Table 2: Investigated Biological Targets for Acetamide Derivatives

| Compound Class | Biological Target | Potential Therapeutic Area |

|---|---|---|

| 2-Chloro-N,N-diphenylacetamide Derivatives | Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) | Analgesic, Anti-inflammatory orientjchem.org |

| 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide Derivatives | Monoamine Oxidase A (MAO-A) | Antidepressant nih.gov |

| 2-chloro-N-(4-methoxyphenyl)acetamide | DNA Ligase | Antimicrobial researchgate.net |

| N,N-disubstituted pyrazolopyrimidine acetamides | Translocator Protein (TSPO) | Neurodegenerative Diseases nih.gov |

Development of Advanced Delivery Systems and Formulation Strategies (pre-clinical research)

The effectiveness of a therapeutic compound is often limited by its physicochemical properties, such as poor solubility or instability. Advanced drug delivery systems (DDS) are designed to overcome these challenges by improving how a drug reaches its target site in the body. nih.gov For compounds like this compound, preclinical research into novel formulations could significantly enhance therapeutic efficacy. nih.gov

These modern delivery systems use nanocarriers to encapsulate the active compound, which can offer improved stability, sustained drug release, and better targeting of diseased cells. nih.gov Potential strategies for preclinical investigation include:

Polymeric Nanoparticles: Encapsulating the compound within biodegradable polymers can protect it from degradation and allow for controlled release over time.

Liposomes: These are vesicles made of lipid bilayers that can carry both water-soluble and fat-soluble drugs, potentially improving bioavailability.

Polymer-lipid hybrid nanoparticles (PLHNs): These systems combine the structural advantages of both polymers and lipids, offering high stability and encapsulation ability. nih.gov

By formulating this compound into such advanced delivery systems, researchers could potentially achieve higher concentrations at the target site while minimizing systemic exposure. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and analysis of new therapeutic compounds. mdpi.comnih.gov These computational tools can analyze vast datasets to identify patterns and make predictions that would be impossible for humans alone. infontd.orgcrimsonpublishers.com

In the context of this compound, AI and ML can be applied in several key areas:

Quantitative Structure-Activity Relationship (QSAR): ML algorithms can build QSAR models that correlate the chemical structures of various acetamide analogues with their biological activities. mdpi.com These models can then predict the potency of new, not-yet-synthesized derivatives, allowing researchers to prioritize the most promising candidates.

De Novo Drug Design: Generative AI models can design entirely new molecules from scratch that are optimized to interact with a specific biological target. mdpi.com This approach could be used to create novel analogues of this compound with superior properties.

Predictive Modeling: AI tools can predict crucial drug-like properties, such as toxicity and metabolic stability, early in the discovery process. crimsonpublishers.com This helps to reduce the likelihood of late-stage failures.

Molecular Docking and Simulation: While not strictly AI, molecular docking, which predicts how a compound binds to a protein, is often enhanced by ML scoring functions. orientjchem.orgcrimsonpublishers.com These simulations, as used in studies of related acetamides, can help elucidate the mechanism of action and guide the design of more potent analogues. nih.govorientjchem.org

The integration of these computational approaches promises to make the search for improved analogues of this compound more efficient and targeted.

Table 3: Applications of AI/ML in the Development of Acetamide Derivatives

| AI/ML Technique | Application | Objective |

|---|---|---|

| Machine Learning (ML) / Deep Learning (DL) | Quantitative Structure-Activity Relationship (QSAR) modeling. | Predict the biological activity of novel analogues before synthesis. mdpi.com |

| Generative AI | De novo design of new chemical structures. | Create novel molecules with optimized properties for a specific target. mdpi.com |

| Deep Learning | Toxicity Prediction (e.g., DeepTox). | Assess the potential toxicity of new compounds early in development. crimsonpublishers.com |

| ML-Enhanced Scoring Functions | Molecular Docking Simulations. | Predict the binding affinity and orientation of a compound to its biological target with greater accuracy. orientjchem.orgcrimsonpublishers.com |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-chloro-N-(2,2-diphenylethyl)acetamide, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution by reacting 2,2-diphenylethylamine with chloroacetyl chloride under inert conditions. Key parameters include maintaining low temperatures (0–5°C) to mitigate exothermic side reactions and using a base like pyridine or NaOH to neutralize HCl byproducts . Purification via recrystallization (e.g., ethanol/water) improves purity (>95%). Yield optimization requires stoichiometric control (1:1 molar ratio of amine to chloroacetyl chloride) and slow reagent addition to minimize dimerization .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR : H NMR confirms the acetamide moiety (δ 2.1–2.3 ppm for CH, δ 4.0–4.2 ppm for CHCl) and aromatic protons (δ 7.2–7.5 ppm for diphenylethyl). C NMR identifies carbonyl (δ 165–170 ppm) and quaternary carbons .

- FTIR : Peaks at ~1650 cm (C=O stretch) and ~1540 cm (N-H bend) confirm amide formation. C-Cl stretch appears at ~650 cm .

- Mass Spectrometry : ESI-MS in positive mode shows [M+H] at m/z 318.1 (CHClNO) .

Q. How does the compound’s stability vary under different storage conditions?

- Methodology : Stability studies under accelerated conditions (40°C/75% RH) show degradation via hydrolysis of the chloroacetamide group. LC-MS analysis reveals breakdown products like 2,2-diphenylethylamine and chloroacetic acid. Storage recommendations: airtight containers at –20°C in anhydrous solvents (e.g., DMSO) to prevent moisture-induced degradation .

Advanced Research Questions

Q. What mechanistic insights explain the nucleophilic substitution reactivity of this compound?

- Analysis : The electron-withdrawing acetamide group enhances electrophilicity at the chloro-bearing carbon. DFT studies (B3LYP/6-31G*) reveal a transition state with partial negative charge on the nucleophile (e.g., amines, thiols) attacking the Cl-substituted carbon. Kinetic studies (pseudo-first-order conditions) show rate dependence on solvent polarity (higher rates in DMF vs. THF) . Competing hydrolysis pathways (acidic vs. basic) are pH-dependent, with base-catalyzed mechanisms dominating due to hydroxide ion attack .

Q. How can structural modifications improve the compound’s bioactivity?

- SAR Studies :

- Substitution at Chlorine : Replacing Cl with thiomethyl (–SCH) increases antifungal activity (e.g., against Candida albicans) due to enhanced membrane permeability .

- Diphenylethyl Modifications : Introducing electron-withdrawing groups (e.g., –NO) on the phenyl rings boosts anti-inflammatory activity by 40% (COX-2 inhibition assays) .

- Data Table :

| Modification | Bioactivity (IC) | Target |

|---|---|---|

| Cl → SCH | 12 µM (Antifungal) | C. albicans |

| Phenyl → p-NO | 8 µM (COX-2 Inhibition) | Inflammatory pathways |

Q. What computational strategies predict the compound’s binding affinity for neurological targets?

- Methodology : Molecular docking (AutoDock Vina) against GABA receptors (PDB: 6HUP) identifies hydrogen bonds between the acetamide carbonyl and Arg112 residue (binding energy: –9.2 kcal/mol). MD simulations (100 ns) confirm stable binding with RMSD < 2.0 Å . Machine learning models (e.g., Random Forest) trained on analogous chloroacetamides predict moderate blood-brain barrier penetration (logBB: 0.3) .

Q. How can contradictory data on the compound’s cytotoxicity be resolved?

- Contradiction Analysis : Discrepancies in IC values (e.g., 50 µM vs. 120 µM in HeLa cells) may arise from assay conditions. Mitigation strategies:

- Standardized Protocols : Use identical cell passage numbers and serum-free media during MTT assays .

- Metabolomic Profiling : LC-MS/MS identifies glutathione adducts that reduce cytotoxicity in metabolically active cells .

- Data Normalization : Express cytotoxicity relative to positive controls (e.g., doxorubicin) to account for inter-lab variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.